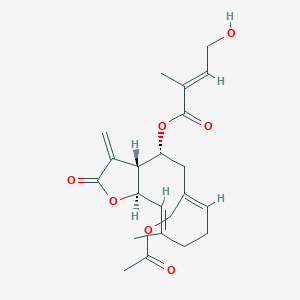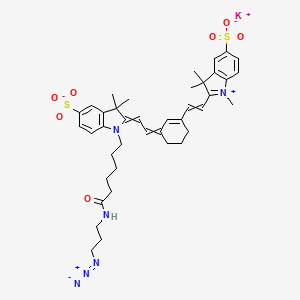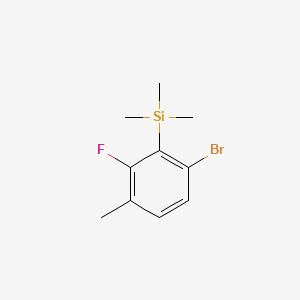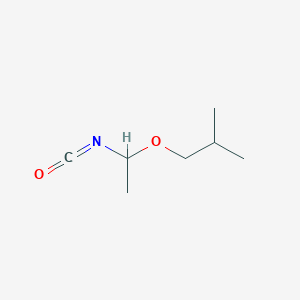
1-(1-Isocyanatoethoxy)-2-methylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isocyanatoethoxy)-2-methylpropane is an organic compound with the molecular formula C7H13NO2. It is a derivative of propane and contains an isocyanate functional group, which is known for its reactivity and versatility in chemical synthesis . This compound is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1-Isocyanatoethoxy)-2-methylpropane typically involves the reaction of 2-methylpropane-1,3-diol with phosgene or a phosgene substitute in the presence of a base. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(1-Isocyanatoethoxy)-2-methylpropane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: The isocyanate group can react with itself or other compounds to form polymers, which are useful in the production of foams and coatings.
Common reagents used in these reactions include amines, alcohols, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are ureas, urethanes, and polymers.
Wissenschaftliche Forschungsanwendungen
1-(1-Isocyanatoethoxy)-2-methylpropane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is used in the modification of biomolecules and the development of biocompatible materials.
Medicine: It is explored for its potential in drug delivery systems and the development of medical devices.
Wirkmechanismus
The mechanism of action of 1-(1-Isocyanatoethoxy)-2-methylpropane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The molecular targets include amines and alcohols, which are commonly found in various substrates and materials .
Vergleich Mit ähnlichen Verbindungen
1-(1-Isocyanatoethoxy)-2-methylpropane can be compared with other isocyanate-containing compounds such as:
1-(1-Isocyanatoethoxy)hexane: Similar in structure but with a longer carbon chain, leading to different physical properties and reactivity.
Phenyl isocyanate: Contains an aromatic ring, which affects its reactivity and applications.
Methyl isocyanate: A simpler compound with a single isocyanate group, known for its use in the production of pesticides.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
1117-38-0 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
1-(1-isocyanatoethoxy)-2-methylpropane |
InChI |
InChI=1S/C7H13NO2/c1-6(2)4-10-7(3)8-5-9/h6-7H,4H2,1-3H3 |
InChI-Schlüssel |
OTDWIYSCJSVRPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


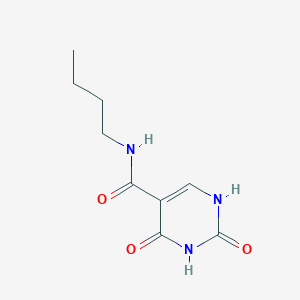
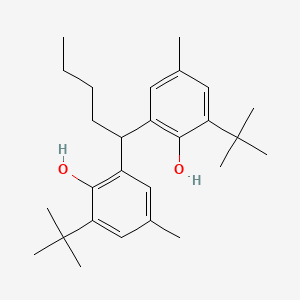

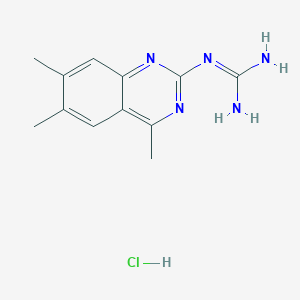
![1-Hydroxy-10,12-dimethoxy-4-((2R,3R,4S,5R,6S)-3,4,5-trihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)-8-vinyl-6H-dibenzo[c,h]chromen-6-one](/img/structure/B14755811.png)
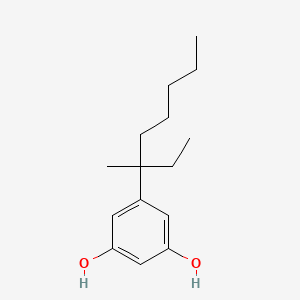
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
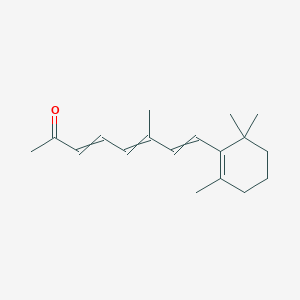
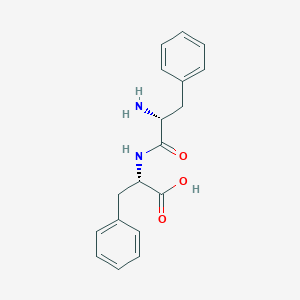
![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
